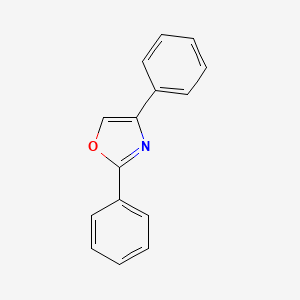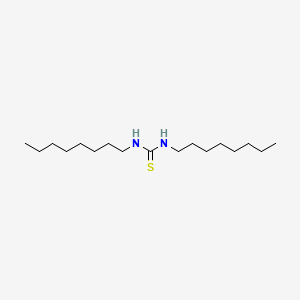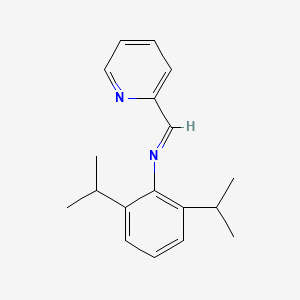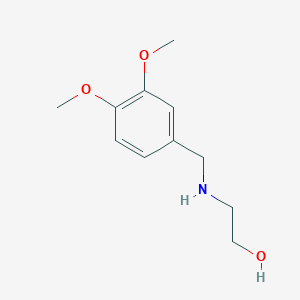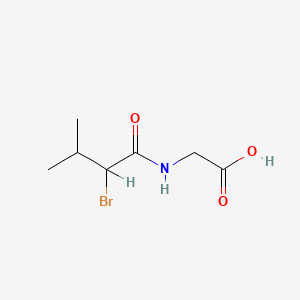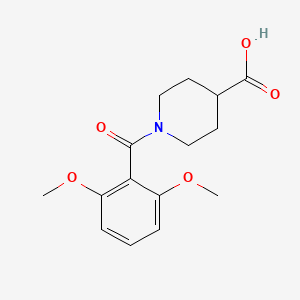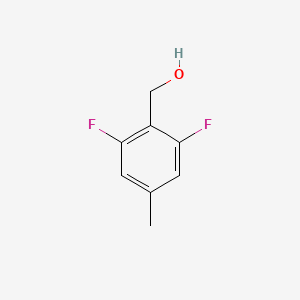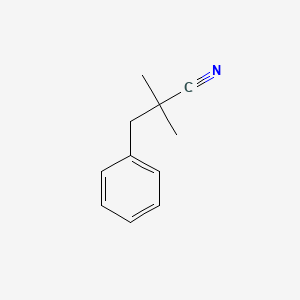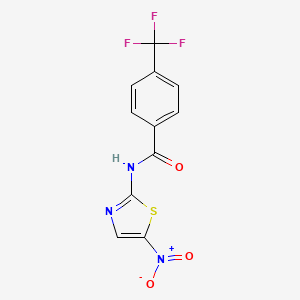
N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide
説明
N-(5-Nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide, commonly referred to as NTB, is a synthetic compound that has been studied for its potential applications in scientific research. NTB is a member of the nitrobenzamide family, which is a class of molecules characterized by the presence of a nitro group attached to a benzamide moiety. NTB has been used in a variety of research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent. In addition, NTB has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for use in laboratory experiments.
科学的研究の応用
Antiparasitic Activity
N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide, also known as nitazoxanide (NTZ), demonstrates broad-spectrum activity against various helminths, protozoa, and enteric bacteria infecting animals and humans. Studies have shown its efficacy against Neospora caninum tachyzoites in vitro and highlighted the potential for antiparasitic activity independent of the nitro group. Modifications to the drug, such as replacing the nitro group or altering the positioning of methyl groups on the salicylate ring, can impact its antiparasitic effectiveness, suggesting that mechanisms other than the proposed mode of action might be responsible for NTZ's broad antiparasitic activity (Esposito et al., 2005).
Activity Against Intracellular and Extracellular Protozoan Parasites
Research on NTZ and its derivatives, thiazolides, has revealed their effectiveness against various intracellular and extracellular protozoan parasites. Thiazolides, modified versions of NTZ, have shown potential in targeting different metabolic pathways specific to intracellular and extracellular pathogens, contributing to their broad range of activities. This versatility makes them suitable for targeting a variety of parasites and bacteria, both anaerobic and microaerophilic (Hemphill et al., 2007).
Giardia lamblia Nitroreductase Interaction
NTZ has been shown to interact with Giardia lamblia nitroreductase (GlNR1), a critical factor in its antigiardial activity. The inhibition of GlNR1 by NTZ and other thiazolides supports the potential role of these drugs in treating infections caused by Giardia lamblia, a significant cause of gastrointestinal disease worldwide (Müller et al., 2007).
Pharmacokinetic Properties and Tumor Targeting
Recent studies have also explored the pharmacokinetic properties and potential tumor-targeting capabilities of NTZ. The development of laser-responsive liposomes for selective tumor targeting of NTZ nanoparticles represents a promising avenue for cancer treatment, leveraging NTZ's bioavailability and pharmacokinetic profile (Darwish et al., 2018).
特性
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGJKNZQDBZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



